YW3-56 hydrochloride

Cancer cell viability PAD inhibitor efficacy Structure–activity relationship

Standard PAD inhibitors like Cl-amidine suffer from poor membrane permeability, requiring suprapharmacological doses that confound cell viability assays. YW3-56 hydrochloride (MW 530.49) overcomes this limitation. - >60-fold improved cellular IC50 (~2.5 μM in U2OS) vs Cl-amidine (~150-200 μM). - Pan-PAD activity: PAD1 IC50=1.45 μM; PAD2 IC50=0.5-6.34 μM; PAD4 IC50=1.19-5 μM. - Validated in vivo: 12.5 mg/kg daily inhibits MDA-MB-231 TNBC xenografts (p<0.002). - Enables concurrent p53/mTORC1 & ATF4/ER stress pathway readouts.

Molecular Formula C27H32ClN5O2
Molecular Weight 494.0 g/mol
Cat. No. B15620870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYW3-56 hydrochloride
Molecular FormulaC27H32ClN5O2
Molecular Weight494.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1
InChIKeyLJJCYRVBDASIDX-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YW3-56 Hydrochloride Overview


YW3-56 hydrochloride (CAS 2309756-20-3; free base CAS 1374311-17-7) is a synthetic small-molecule pan-peptidylarginine deiminase (PAD) inhibitor targeting primarily PAD2 and PAD4, with ancillary activity against PAD1 [1]. Developed through structure–activity relationship optimization of the Cl-amidine scaffold, YW3-56 bears a dimethyl-amide-naphthalene moiety that confers intrinsic fluorescence and enhanced membrane permeability [1]. It inhibits U2OS osteosarcoma cell growth with an IC₅₀ of approximately 2.5 μM in a p53-dependent manner and demonstrates in vivo antitumor efficacy in murine sarcoma S-180 and triple-negative breast cancer MDA-MB-231 xenograft models [1][2]. The hydrochloride salt form (molecular weight 530.49 g/mol) is the commonly supplied research-grade material [3].

Pan-PAD inhibitor for PAD2/PAD4 target engagement studies
Cell-permeable tool compound with intrinsic fluorescence for autophagy and mTORC1 pathway research
In vivo tumor model research context supported by xenograft data

Why YW3-56 Hydrochloride Is Irreplaceable


PAD4 inhibitors exhibit widely divergent cellular efficacy, target selectivity, and pharmacokinetic properties that preclude simple substitution. YW3-56 was explicitly designed to overcome the poor membrane permeability of Cl-amidine, the prototype pan-PAD inhibitor, resulting in a >60-fold gain in cell growth inhibition despite only a ~5-fold improvement in enzymatic PAD4 inhibition [1]. By contrast, the highly PAD4-selective inhibitor GSK484 (PAD4 IC₅₀ = 50 nM) lacks meaningful PAD2 activity and cannot recapitulate the dual PAD2/PAD4 blockade central to YW3-56's autophagy-perturbing and mTORC1-suppressing mechanism [2][3]. Furthermore, structurally related analogs such as YW4-15 retain similar PAD4 inhibitory potency to YW3-56 but show greatly diminished cellular uptake and cancer cell killing, demonstrating that enzymatic IC₅₀ alone is an unreliable predictor of cellular and in vivo activity within this chemical series [1].

Cl-amidine: membrane permeability mismatch may limit cellular potency and experimental translatability.

GSK484: PAD4-selective only; lacks PAD2 co-inhibition required for NETosis and dual-pathway autophagy mechanisms.

YW4-15: comparable enzymatic potency but reduced cellular uptake; activity may not transfer to cell-based assays.

YW3-56 Hydrochloride Comparative Evidence


Cell Growth Inhibition vs Cl-amidine

In the primary characterization study, YW3-56 was directly compared with Cl-amidine, the prototype pan-PAD inhibitor from which it was derived. YW3-56 achieved an IC₅₀ of approximately 2.5 μM for U2OS cell growth inhibition in MTT assays, whereas Cl-amidine required approximately 150–200 μM to produce comparable effects—representing a >60-fold improvement in cellular potency [1]. Critically, this 60-fold gain in cell-killing efficacy far exceeded the ~5-fold improvement in enzymatic PAD4 inhibition (YW3-56 PAD4 IC₅₀ = 1–5 μM; Cl-amidine PAD4 IC₅₀ ≈ 5.9 μM) [1][2], indicating that enhanced membrane permeability—conferred by the dimethyl-amide-naphthalene moiety—is a major contributor to YW3-56's superior cellular activity [1].

Cell Growth Inhibition
Head-to-head
YW3-56 IC₅₀ ≈ 2.5 μM vs. Cl-amidine ≈ 150–200 μM (>60-fold)
Supports cell-based PAD inhibition model context
Enhanced permeability from naphthalene moiety
Cancer cell viability PAD inhibitor efficacy Structure–activity relationship

PAD Isoform Selectivity vs GSK484

YW3-56 functions as a pan-PAD inhibitor with measurable activity across PAD1, PAD2, and PAD4. Quantitative isoform profiling by colorimetric assay yielded IC₅₀ values of 1.45 μM (PAD1), 6.34 μM (PAD2), 1.19 μM (human PAD4), and 2.54 μM (mouse PAD4), with substantially weaker activity against PAD3 (53.43 μM) [1]. In a separate study using a distinct assay format, YW3-56 showed PAD2 IC₅₀ = 0.5–1 μM and PAD4 IC₅₀ = 1–2 μM [2]. By contrast, GSK484 is a highly PAD4-selective inhibitor (IC₅₀ = 50 nM without calcium, 250 nM with 2 mM calcium) and does not inhibit PAD2 or PAD1 at comparable concentrations [3]. This selectivity gap is mechanistically consequential: YW3-56's PAD2 co-inhibition is required for full suppression of histone citrullination and NET formation in neutrophils [1], and its dual PAD2/PAD4 blockade underpins the autophagy perturbation and mTORC1 inhibition not achievable with PAD4-selective agents alone [2].

PAD Isoform Selectivity
Cross-study comparable
YW3-56 PAD2 IC₅₀ 0.5–6.34 μM, PAD4 1.19–5 μM; GSK484 PAD4 50 nM, no PAD2
Multi-PAD coverage essential for NETosis and citrullination assays
PAD2 co-inhibition is mechanistically required
PAD isoform selectivity Pan-PAD inhibition Target engagement profiling

In Vivo Antitumor Activity Across Xenograft Models

YW3-56 has demonstrated statistically significant tumor growth inhibition in two independent murine xenograft models, establishing in vivo proof-of-concept that distinguishes it from tool compounds lacking reported in vivo efficacy. In the S-180 murine sarcoma solid tumor model, YW3-56 administered at 10 mg/kg reduced tumor growth, and combination with the HDAC inhibitor SAHA further decreased tumor burden relative to either agent alone [1]. In the MDA-MB-231 triple-negative breast cancer bone metastasis (1833) xenograft model in nude mice, YW3-56 at 12.5 mg/kg daily dosing produced a binary response with tumor growth inhibition in the majority of tumors (p < 0.002 vs. control, n = 6 per group), while a higher intermittent dose of 40 mg/kg once every two days also suppressed tumor growth curves [2]. Notably, the original study reported that YW3-56 demonstrated cancer growth inhibition in vivo with little detectable adverse effect on vital organs [1]. No comparable multi-model in vivo efficacy data are available for the prototype inhibitor Cl-amidine at tolerated doses.

In Vivo Tumor Model Response
Cross-study comparable
S-180 & MDA-MB-231 xenografts: tumor growth inhibition (p
Supports in vivo tumor model research context
Multi-model validation reported
Dual p53/ATF4 Pathway
Class-level inference
SESN2 6.1-fold, DDIT4 4.2-fold induction; ATF4 target gene activation
Pathway-response transcription context
p53-independent activity in p53-mutant cells
Radiosensitization Context
Cross-study comparable
YW3-56 + IR reduced clonogenic survival, increased DNA damage in NPC cells
Supports radiosensitization model in head/neck cancer research
First-in-class NPC published evidence
In vivo xenograft Tumor growth inhibition Triple-negative breast cancer

Dual p53 and ATF4 Pathway Engagement

YW3-56 activates two transcriptionally distinct tumor-suppressive signaling cascades that are not jointly engaged by PAD4-selective inhibitors. First, in a p53-dependent manner, YW3-56 upregulates SESN2 (6.1-fold induction) and DDIT4/REDD1 (4.2-fold induction), both upstream repressors of mTORC1, leading to decreased phosphorylation of p70S6K and 4E-BP1 and subsequent autophagy perturbation [1]. Second, through a p53-independent mechanism confirmed in gene expression analyses, YW3-56 activates ATF4 target genes involved in the PERK–eIF2α–ATF4 endoplasmic reticulum (ER) stress signaling cascade; depletion of ATF4 via shRNA greatly attenuated YW3-56-mediated SESN2 and DDIT4 activation [2]. This dual-pathway engagement means YW3-56 retains anticancer activity even in p53-mutant or p53-deficient cancer contexts, as demonstrated in MDA-MB-231 cells which harbor mutant p53 [2]. No single-pathway PAD4 inhibitor (e.g., GSK484) has been shown to activate both pathways simultaneously.

Dual p53/ATF4 Pathway
Class-level inference
SESN2 6.1-fold, DDIT4 4.2-fold induction; ATF4 target gene activation
Pathway-response transcription context
p53-independent activity in p53-mutant cells
p53 target gene activation ATF4 ER stress pathway Autophagy perturbation

Radiosensitization in Nasopharyngeal Carcinoma

In nasopharyngeal carcinoma (NPC) cell models, YW3-56 treatment promoted DNA double-strand break accumulation, increased apoptosis, and enhanced sensitivity to ionizing radiation [1]. Functional assays demonstrated that YW3-56 co-treatment with irradiation significantly reduced clonogenic survival of NPC cells compared to irradiation alone. Critically, YW3-56 also inhibited tumor growth in an NPC xenograft model in vivo, confirming that its radiosensitizing effects translate beyond cell culture [1]. This radiosensitization property has not been reported for other PAD inhibitors such as GSK484 in the NPC context, though GSK484 has been evaluated for radiosensitization in triple-negative breast cancer [2]. The combination of PAD4 inhibition with radiotherapy represents a distinct application niche where YW3-56 has first-in-class published evidence.

Radiosensitization Context
Cross-study comparable
YW3-56 + IR reduced clonogenic survival, increased DNA damage in NPC cells
Supports radiosensitization model in head/neck cancer research
First-in-class NPC published evidence
Radiosensitivity DNA damage Nasopharyngeal carcinoma

YW3-56 Hydrochloride Research Applications


PAD-Dependent Cancer Cell Growth Inhibition

For laboratories investigating PAD4-dependent cancer cell growth arrest via the p53–SESN2–mTORC1 signaling axis, YW3-56 at 2–4 μM achieves cytostatic effects through slowed cell division in U2OS and other cancer lines, while concentrations above 4 μM induce cytotoxic cell death with marked morphological changes [1]. Its cellular IC₅₀ of ~2.5 μM compares favorably to Cl-amidine's ~150–200 μM requirement, enabling experiments at concentrations that avoid solvent toxicity and off-target confounding common at suprapharmacological doses. Researchers should select YW3-56 over Cl-amidine when the experimental design demands that >90% of the cell population remain viable in vehicle-treated controls at the inhibitor's effective concentration range.

Triple-Negative Breast Cancer Xenograft Studies

YW3-56 is uniquely suited for in vivo TNBC research because it engages both p53-dependent and ATF4-mediated ER stress pathways. In MDA-MB-231 (p53-mutant) xenograft models, YW3-56 at 12.5 mg/kg daily or 40 mg/kg every two days significantly inhibits tumor growth (p < 0.002) [2]. Investigators can design experiments measuring both SESN2/mTORC1 axis suppression (p53-dependent readout) and ATF4/CHOP/DDIT4 activation (ER stress readout) from the same treated tumors, maximizing data yield per animal cohort. No PAD4-selective inhibitor (e.g., GSK484) has demonstrated comparable dual-pathway transcriptional activation in TNBC models.

NET Formation and Citrullination Assays

YW3-56's pan-PAD activity (PAD1 IC₅₀ = 1.45 μM; PAD2 IC₅₀ = 0.5–6.34 μM; PAD4 IC₅₀ = 1.19–5 μM) makes it the appropriate choice for experiments studying histone H3 citrullination and NET formation in human and mouse neutrophils [3]. At concentrations that block calcium ionophore-induced histone citrullination, YW3-56 decreases NET formation detected by immunostaining with anti-H3Cit antibodies [3]. In the LPS-induced endotoxemia mouse model, YW3-56 treatment significantly diminished PAD activation, blocked pulmonary vascular leakage, alleviated acute lung injury, and improved survival [4]. PAD4-selective GSK484 cannot substitute in these protocols because PAD2 also contributes to citrullination-dependent NETosis.

Radiosensitization Research in Head and Neck Cancer Models

YW3-56 is the only PAD inhibitor with published evidence of radiosensitization specifically in nasopharyngeal carcinoma cells, where it promotes DNA damage accumulation (γH2AX foci), increases apoptosis, and reduces clonogenic survival post-irradiation, with confirmed in vivo tumor growth inhibition in an NPC xenograft model [5]. Research groups exploring PAD4 as a target for overcoming radioresistance in head and neck squamous cell carcinomas should procure YW3-56 as the reference compound, benchmarking any novel PAD4 inhibitors against its established NPC radiosensitization profile.

Application
Selection Property
Validation Focus
PAD-dependent cancer cell growth inhibition studies
Cell-based PAD inhibition potency profile
p53–mTORC1 axis and autophagy endpoints
Triple-negative breast cancer xenograft model research
Dual p53/ATF4 pathway engagement
SESN2 and DDIT4 induction; ATF4 target gene activation
NETosis and histone citrullination assays
Pan-PAD (PAD2 + PAD4) inhibitory profile
H3Cit immunostaining and NET formation readouts
Radiosensitization research in head/neck cancer models
DNA damage accumulation and clonogenic survival
γH2AX foci and apoptosis post-irradiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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